molecular formula C12H19F2NO5 B3031190 1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate CAS No. 1864014-88-9

1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B3031190
CAS No.: 1864014-88-9
M. Wt: 295.28
InChI Key: VASQYRREKLCCPQ-UHFFFAOYSA-N
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Description

The compound 1-tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate (CAS: Not explicitly provided in evidence; structurally inferred from analogs) is a piperidine-based dicarboxylate derivative featuring a hydroxyl group at the 4-position and two fluorine atoms at the 5,5-positions. This structure combines steric protection (via the tert-butyl group) with polar functional groups (hydroxyl and fluorine), making it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as nociceptin antagonists . Its methyl ester group at the 3-position distinguishes it from ethyl-substituted analogs, which are more commonly documented in commercial and research contexts .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO5/c1-11(2,3)20-10(18)15-5-7(9(17)19-4)8(16)12(13,14)6-15/h7-8,16H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASQYRREKLCCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117877
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864014-88-9
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864014-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of Substituents: The tert-butyl, methyl, and difluoro groups are introduced through selective alkylation and fluorination reactions. Reagents such as tert-butyl bromide, methyl iodide, and difluoromethylating agents are commonly used.

    Hydroxylation and Carboxylation: The hydroxyl and dicarboxylate groups are introduced through oxidation and carboxylation reactions. Common reagents include oxidizing agents like potassium permanganate and carboxylating agents like carbon dioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three closely related derivatives (Table 1), as identified in and :

CAS Number Substituents Fluorine Positions Hydroxyl Group Similarity Score Purity
1255667-06-1 1-tert-butyl, 3-methyl 5,5-difluoro Absent 0.99 95%+
1241725-68-7 1-tert-butyl, 3-ethyl 5-fluoro Absent 0.94 N/A
1356338-61-8 1-tert-butyl, 3-ethyl 5,5-difluoro Present (4-position) 0.92 95%

Key Observations :

Fluorine Substitution: The 5,5-difluoro configuration (vs. monofluoro in 1241725-68-7) increases electronegativity and metabolic stability, which is critical for pharmacokinetics in drug development .

Role in Drug Discovery

Piperidine dicarboxylates serve as intermediates for nociceptin antagonists and biogenic amine transporter modulators (e.g., antidepressants). The hydroxyl and fluorine moieties in the target compound may enhance binding to targets like the dopamine transporter, as suggested by structural studies in and .

Biological Activity

Overview

1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate is a synthetic organic compound belonging to the piperidine family. Its unique structure includes a piperidine ring with a tert-butyl group, a methyl group, difluoro groups at the 5-position, and hydroxyl and dicarboxylate functionalities at the 1 and 3 positions, respectively. This arrangement contributes to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor or receptor modulator . The specific interactions depend on the biological context, influencing various signaling pathways. The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, potentially altering physiological responses.

Biological Activity and Research Findings

Research into the biological activity of 1-tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate has highlighted several key areas:

  • Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties against certain pathogens.
  • Antitumor Potential : Preliminary findings indicate its potential efficacy in inhibiting tumor growth in various cancer models.
  • Neuroprotective Effects : Investigations are ongoing into its neuroprotective capabilities, particularly in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The uniqueness of 1-tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate lies in its combination of functional groups. A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameKey FeaturesBiological Activity
1-Tert-butyl 3-methyl 3,5-difluoro-4-oxopiperidine-1,3-dicarboxylateLacks hydroxyl functionality; possesses an oxo groupLimited enzyme inhibition
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylateContains similar difluoro and hydroxyl groups but lacks dicarboxylate functionalityModerate receptor modulation
1-Tert-butyl 3-methyl 5-fluoropiperidine-1-carboxylic acidSimilar piperidine structure but fewer fluorine substituentsReduced biological activity

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that 1-tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate exhibits significant antimicrobial activity against strains of Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, with results indicating an effective minimum inhibitory concentration (MIC) of approximately 32 µg/mL .

Case Study 2: Antitumor Efficacy

A study investigating the antitumor potential of this compound utilized human cancer cell lines. Results indicated that treatment with concentrations ranging from 10 to 100 µM led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect may be mediated through apoptosis induction and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate

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